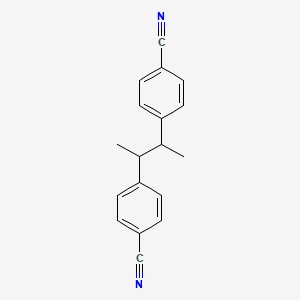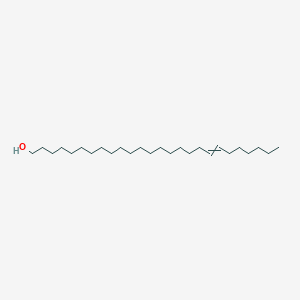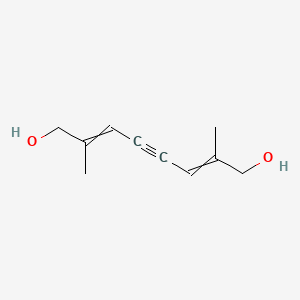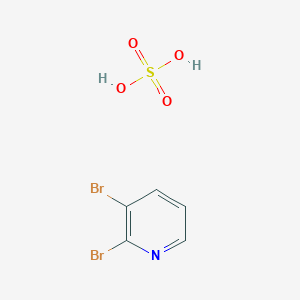![molecular formula C9H12O B14511025 Bicyclo[3.2.1]oct-3-en-2-one, 4-methyl- CAS No. 62702-89-0](/img/structure/B14511025.png)
Bicyclo[3.2.1]oct-3-en-2-one, 4-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo[3.2.1]oct-3-en-2-one, 4-methyl- is a bicyclic organic compound with the molecular formula C9H12O. This compound is characterized by its unique bicyclo[3.2.1]octane framework, which consists of two fused rings. The presence of a double bond and a ketone group in its structure makes it an interesting subject for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[3.2.1]oct-3-en-2-one, 4-methyl- can be achieved through several methods. One common approach involves the intramolecular cyclization of a suitable precursor. For example, the compound can be synthesized from a cyclopentene derivative through a series of steps including cycloaddition and subsequent functional group transformations .
Industrial Production Methods
While specific industrial production methods for Bicyclo[3.2.1]oct-3-en-2-one, 4-methyl- are not widely documented, the general approach would involve optimizing the synthetic routes for large-scale production. This would include the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Bicyclo[3.2.1]oct-3-en-2-one, 4-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions at the double bond or the ketone group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., Grignard reagents) can be employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
科学的研究の応用
Bicyclo[3.2.1]oct-3-en-2-one, 4-methyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Bicyclo[3.2.1]oct-3-en-2-one, 4-methyl- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the ketone group allows it to participate in various biochemical pathways, influencing cellular processes .
類似化合物との比較
Similar Compounds
Bicyclo[3.2.1]octane: Lacks the double bond and ketone group, making it less reactive.
Bicyclo[3.2.1]oct-2-en-8-one: Similar structure but different position of the double bond and ketone group.
Bicyclo[3.2.1]oct-3-en-2-one: Lacks the methyl group at the 4-position.
Uniqueness
Bicyclo[3.2.1]oct-3-en-2-one, 4-methyl- is unique due to the presence of the methyl group at the 4-position, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties .
特性
CAS番号 |
62702-89-0 |
|---|---|
分子式 |
C9H12O |
分子量 |
136.19 g/mol |
IUPAC名 |
4-methylbicyclo[3.2.1]oct-3-en-2-one |
InChI |
InChI=1S/C9H12O/c1-6-4-9(10)8-3-2-7(6)5-8/h4,7-8H,2-3,5H2,1H3 |
InChIキー |
FPPYDYAQKZHWRA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)C2CCC1C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,5-Bis[4-(chloromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B14510944.png)



![3-{5-[(2-Nitrophenoxy)methyl]-1H-pyrazol-4-yl}prop-2-yn-1-ol](/img/structure/B14510985.png)
![9-[2-(Propan-2-YL)phenyl]-9H-fluorene](/img/structure/B14510986.png)

![2-hydrazinyl-8-nitro-1H-indeno[1,2-d]pyrimidine-4,5-dione](/img/structure/B14510996.png)
![Methyl 7-[2-oxo-1-(phenylsulfanyl)cyclopentyl]hept-5-ynoate](/img/structure/B14511001.png)


![Methyl[tris(trifluoromethyl)]phosphanium fluoride](/img/structure/B14511006.png)

![N-[2-(3,4-Dimethoxyphenyl)ethyl]glycine](/img/structure/B14511017.png)
